(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
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Overview
Description
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzo[d]thiazole core linked to a naphthamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via a palladium-catalyzed allylation reaction using allyl halides.
Methoxylation: The methoxy groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Naphthamide Moiety: The naphthamide moiety is synthesized by reacting 1-naphthoyl chloride with an amine under basic conditions.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole core with the naphthamide moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or allylic alcohols.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, resulting in the formation of amines or saturated compounds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for allylic oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions under basic or acidic conditions.
Major Products
Epoxides: Formed from the oxidation of the allyl group.
Amines: Resulting from the reduction of nitro groups.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of various bacterial strains and cancer cell lines makes it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its anti-inflammatory properties are of particular interest for the treatment of chronic inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity. It is also explored for its potential use in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis. It can also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Exhibits anti-microbial and anti-biofilm properties.
Uniqueness
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide stands out due to its unique combination of a benzo[d]thiazole core and a naphthamide moiety, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-4-12-25-18-13-19(27-2)20(28-3)14-21(18)29-23(25)24-22(26)17-11-7-9-15-8-5-6-10-16(15)17/h4-11,13-14H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVLOCZLKILIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CC4=CC=CC=C43)S2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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